4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a propan-2-yl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired compound in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
4-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-1-propan-2-ylpyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(2)10-4-3-7(9)5-8(10)11;/h3-6H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYZAMVNQMVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=CC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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